Cas no 114685-02-8 (5H-Pyrrolo[3,2-d]pyrimidine-2,4-diamine,N2,N4-bis(4-methoxyphenyl)-)

5H-Pyrrolo[3,2-d]pyrimidine-2,4-diamine,N2,N4-bis(4-methoxyphenyl)- structure
114685-02-8 structure
Product Name:5H-Pyrrolo[3,2-d]pyrimidine-2,4-diamine,N2,N4-bis(4-methoxyphenyl)-
CAS No:114685-02-8
Molecular Formula:C20H19N5O2
Molecular Weight:361.39716
CID:156588
PubChem ID:5748926

5H-Pyrrolo[3,2-d]pyrimidine-2,4-diamine,N2,N4-bis(4-methoxyphenyl)- Properties

Names and Identifiers

    • 5H-Pyrrolo[3,2-d]pyrimidine-2,4-diamine,N2,N4-bis(4-methoxyphenyl)-
    • 2-N,4-N-bis(4-methoxyphenyl)-5H-pyrrolo[3,2-d]pyrimidine-2,4-diamine
    • 5H-Pyrrolo(3,2-d)pyrimidine-2,4-diamine, N,N'-bis(4-methoxyphenyl)-
    • BRN 5773647
    • N,N-Bis(4-methoxyphenyl)-5H-pyrrolo(3,2-d)pyrimidine-2,4-diamine
    • CHEMBL577457
    • 114685-02-8
    • GNF-Pf-1650
    • DTXSID30150820
    • InChIKey: JMWWRNUFCKOKAS-UHFFFAOYSA-N
    • Inchi: InChI=1S/C20H19N5O2/c1-26-15-7-3-13(4-8-15)22-19-18-17(11-12-21-18)24-20(25-19)23-14-5-9-16(27-2)10-6-14/h3-12,21H,1-2H3,(H2,22,23,24,25)
    • SMILES: COC1=CC=C(NC2=NC3C=CNC=3C(NC3=CC=C(OC)C=C3)=N2)C=C1

Computed Properties

  • Exact Mass: 361.15407
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 2
  • Rotatable Bond Count: 6
  • Monoisotopic Mass: 361.153875
  • Heavy Atom Count: 27
  • Complexity: 452
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • XLogP3: 4.1
  • Topological Polar Surface Area: 84.1

Experimental Properties

  • PSA: 84.09
  • Refractive Index: 1.727
  • Boiling Point: 635.4°Cat760mmHg
  • Flash Point: 338.1°C
  • Density: 1.346

5H-Pyrrolo[3,2-d]pyrimidine-2,4-diamine,N2,N4-bis(4-methoxyphenyl)- Related Literature

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